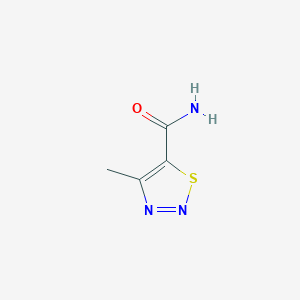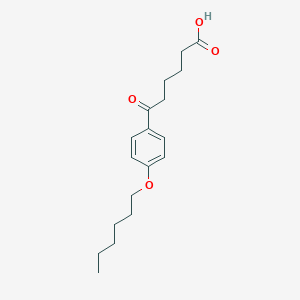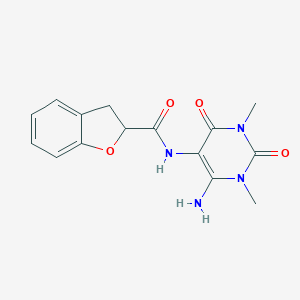
2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di involves the inhibition of specific enzymes such as dihydroorotate dehydrogenase (DHODH) and thymidylate synthase (TS), which are crucial for the growth and proliferation of cancer cells. Inhibition of these enzymes leads to the disruption of nucleotide biosynthesis, which ultimately results in the suppression of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di exhibits significant biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di in lab experiments is its high potency and specificity towards specific enzymes involved in cancer cell growth and proliferation. This compound also exhibits low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility, which can affect its efficacy in in vivo experiments.
Direcciones Futuras
There are several potential future directions for the research and development of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di. One of the significant areas of interest is in the development of novel analogs of this compound with improved solubility and efficacy. Additionally, this compound has shown potential in the treatment of various inflammatory conditions, and further studies are needed to explore its mechanism of action in these conditions. Finally, this compound has also shown potential in the treatment of viral infections, and further studies are needed to explore its efficacy in this area.
Conclusion
In conclusion, 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di is a promising compound that has gained significant attention in scientific research for its potential applications in various fields. This compound exhibits significant anticancer activity, anti-inflammatory effects, and has shown potential in the treatment of viral infections. Further research is needed to explore its potential in these areas and to develop novel analogs with improved solubility and efficacy.
Métodos De Síntesis
The synthesis of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di involves the reaction of 2-benzofuran-1-carboxylic acid with N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-diamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of interest is in cancer research, where this compound has been shown to exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell growth and proliferation.
Propiedades
Número CAS |
166115-81-7 |
|---|---|
Nombre del producto |
2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di |
Fórmula molecular |
C15H16N4O4 |
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2,3-dihydro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H16N4O4/c1-18-12(16)11(14(21)19(2)15(18)22)17-13(20)10-7-8-5-3-4-6-9(8)23-10/h3-6,10H,7,16H2,1-2H3,(H,17,20) |
Clave InChI |
ANRUSJKKRAIIBO-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CC3=CC=CC=C3O2)N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CC3=CC=CC=C3O2)N |
Sinónimos |
2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-dihydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



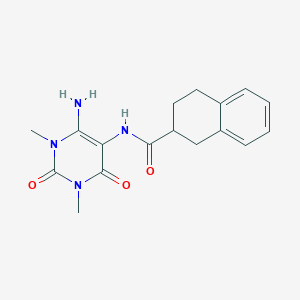


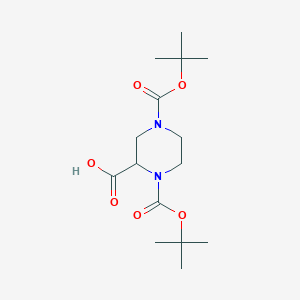


![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)
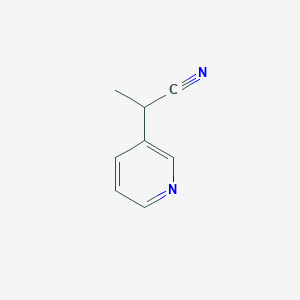
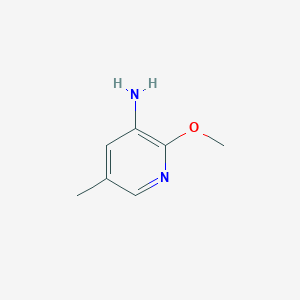
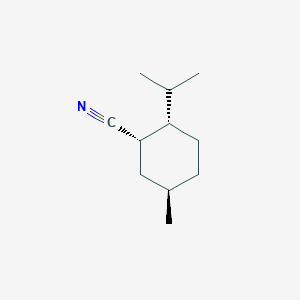
![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)
